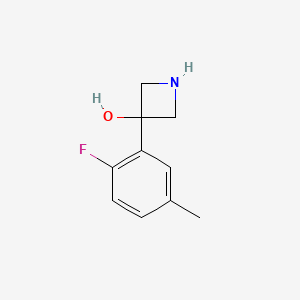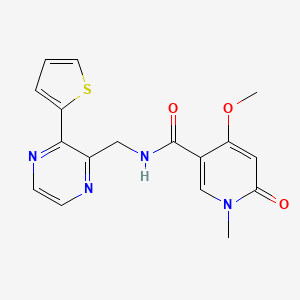
4-methoxy-1-methyl-6-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1,6-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-1-methyl-6-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H16N4O3S and its molecular weight is 356.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Selective and Orally Efficacious Inhibitor Applications
- This compound class, including variations like 4-methoxy-1-methyl-6-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1,6-dihydropyridine-3-carboxamide, has been identified as potent and selective Met kinase inhibitors. Such inhibitors are crucial in cancer research, particularly for their roles in inhibiting tumor growth and metastasis. One notable example is BMS-777607, which has shown complete tumor stasis in certain cancer models and has progressed into clinical trials due to its effectiveness and safety profile (Schroeder et al., 2009).
Role in Synthesis of Heterocyclic Derivatives
- Compounds like this compound are crucial in the synthesis of various heterocyclic derivatives. These derivatives, produced through reactions like oxidative carbonylation, have applications in developing new materials and pharmaceuticals. Their synthesis often involves catalytic processes using palladium and has led to the creation of derivatives like tetrahydrofuran, dioxolane, and oxazoline (Bacchi et al., 2005).
Contribution to Cytotoxicity Studies
- Derivatives of this compound class are utilized in cytotoxicity studies, particularly in cancer research. These compounds have been shown to possess in vitro cytotoxic activity against certain cancer cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells. The synthesized compounds are typically tested for their potential as cancer therapeutics (Hassan et al., 2014).
Antitubercular and Antibacterial Activities
- Novel series of derivatives related to this compound class have been synthesized and tested for their antitubercular and antibacterial activities. Some of these derivatives have shown potent activity against tuberculosis-causing bacteria and other pathogens, making them potential candidates for new antimicrobial drugs (Bodige et al., 2019).
Applications in Advanced Drug Discovery
- The compound and its related derivatives are used in the discovery and optimization of new drugs. They serve as key intermediates or structural components in the synthesis of compounds targeting various diseases, including cancer and infectious diseases. This underscores their importance in medicinal chemistry and pharmaceutical development (Degorce et al., 2016).
特性
IUPAC Name |
4-methoxy-1-methyl-6-oxo-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-21-10-11(13(24-2)8-15(21)22)17(23)20-9-12-16(19-6-5-18-12)14-4-3-7-25-14/h3-8,10H,9H2,1-2H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNYWWRPXPSOFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

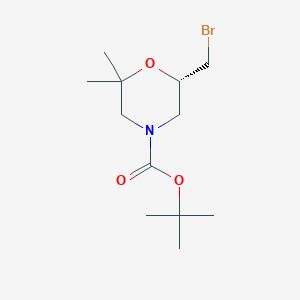
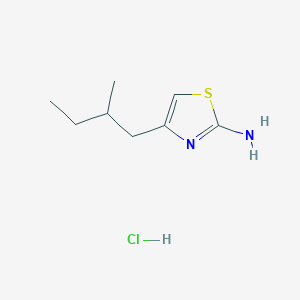
![2-ethyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide](/img/structure/B2390354.png)

![Methyl (1R,3S)-3-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclopentane-1-carboxylate](/img/structure/B2390356.png)
![(9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-yl)methanol](/img/structure/B2390357.png)
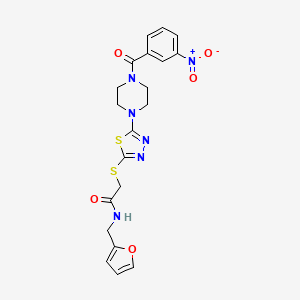
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2390364.png)

![Ethyl 4-[[3-methyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2390366.png)

![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2390371.png)
